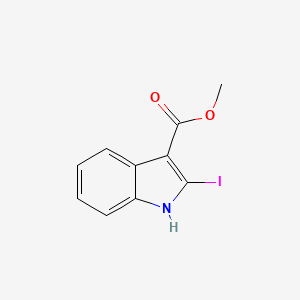

Methyl 2-iodo-1h-indole-3-carboxylate

Description

Overview of the Indole (B1671886) Nucleus in Organic Synthesis and Heterocyclic Chemistry

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in chemistry. It is the core structure in the essential amino acid tryptophan, the neurotransmitter serotonin, and a plethora of complex alkaloids with potent biological activities. This prevalence has driven the development of numerous synthetic methods to construct and functionalize the indole ring, making it a central topic in the field of organic and medicinal chemistry.

Importance of Indole-3-carboxylates as Synthetic Building Blocks

The introduction of a carboxylate group at the C3 position of the indole ring, as seen in indole-3-carboxylates, significantly influences the molecule's chemical properties. The ester functions as an electron-withdrawing group, modifying the electron density of the pyrrole ring and influencing the regioselectivity of subsequent reactions. Furthermore, the carboxylate group itself serves as a versatile chemical handle, allowing for transformations into amides, aldehydes, or other functional groups, thereby expanding its utility as a synthetic intermediate. mdpi.comcommonorganicchemistry.com

Strategic Role of Halogenation, Specifically Iodination, in Indole Derivatization

Halogenation of the indole ring is a key strategy for creating advanced intermediates. The carbon-halogen bond serves as a reactive site for a wide array of transition-metal-catalyzed cross-coupling reactions. Iodination is particularly strategic; the carbon-iodine (C-I) bond is the most reactive among halogens in many catalytic cycles, such as those in Suzuki-Miyaura, Sonogashira, and Heck reactions. hmdb.cawikipedia.orgresearchgate.net This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, enabling the construction of highly complex and polysubstituted indole derivatives. hmdb.ca

Scope and Academic Relevance of Methyl 2-iodo-1H-indole-3-carboxylate Research

This compound combines the directing and activating features of the C3-carboxylate with a highly reactive C2-iodo group. This specific arrangement makes it an exceptionally valuable, albeit theoretically discussed, building block. Its structure is primed for regioselective functionalization, allowing for the introduction of a diverse range of substituents at the C2 position via cross-coupling chemistry, while the C3-ester and N-H positions remain available for further modification. Research into such a molecule is academically relevant as it represents a gateway to novel, polysubstituted indoles that are often difficult to synthesize through other means.

Properties

IUPAC Name |

methyl 2-iodo-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10(13)8-6-4-2-3-5-7(6)12-9(8)11/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAIYTCEZBDBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC2=CC=CC=C21)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50785198 | |

| Record name | Methyl 2-iodo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50785198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482370-82-1 | |

| Record name | Methyl 2-iodo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50785198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of Methyl 2 Iodo 1h Indole 3 Carboxylate

Cross-Coupling Reactions at the C2-Iodo Position

The C2-iodo substituent of methyl 2-iodo-1H-indole-3-carboxylate is the primary site for transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, coupled with the electron-rich nature of the indole (B1671886) ring, facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful method for the formation of C(sp²)-C(sp) bonds. researchgate.net In the context of this compound, this reaction allows for the introduction of various alkynyl moieties at the C2-position, leading to the synthesis of 2-alkynylindole derivatives. These products are valuable intermediates for the construction of more complex heterocyclic systems.

Typical conditions for the Sonogashira coupling of iodoindoles involve a palladium catalyst such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) co-catalyst like CuI, and an amine base (e.g., triethylamine (B128534) or diisopropylamine) in a suitable solvent like DMF or THF. nih.gov The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups on the alkyne coupling partner.

| Iodoindole Substrate | Alkyne Partner | Catalyst System | Solvent/Base | Product | Yield (%) |

|---|---|---|---|---|---|

| N,N-Dialkyl-2-iodoaniline derivative | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 2-(Phenylethynyl)aniline derivative | High |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Various arylacetylenes | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 2-Cyano-3-(arylethynyl)indoles | 69-90 |

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. mdpi.com This reaction is one of the most widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. For this compound, the Suzuki-Miyaura coupling provides a direct route to 2-aryl and 2-heteroarylindoles.

The reaction is typically carried out in the presence of a palladium catalyst, a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (often a mixture of an organic solvent and water). nih.govresearchgate.net The choice of ligand for the palladium catalyst can be crucial for achieving high yields and accommodating a broad substrate scope. The versatility of commercially available boronic acids makes this a highly attractive method for introducing diverse aromatic and heteroaromatic substituents at the C2-position of the indole core.

| Iodoindole Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 3-Iodoindole derivative | Arylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ / DME/H₂O | 3-Arylindole | Good |

| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / DME | 5-(N-Boc-2-pyrrolyl)indazole | Good |

Stille Coupling in Advanced Synthetic Sequences

The Stille coupling involves the palladium-catalyzed reaction of an organohalide with an organostannane reagent. nih.gov While the toxicity of organotin compounds is a concern, the Stille reaction offers the advantage of being tolerant to a wide variety of functional groups and having reaction conditions that are often mild and neutral. In the synthesis of complex molecules, the Stille coupling of this compound can be a key step for introducing specific carbon-based fragments.

The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, and is often carried out in a non-polar aprotic solvent like THF or dioxane. wikipedia.orgnih.gov The transfer of the organic group from the tin reagent to the palladium center is a crucial step in the catalytic cycle.

| Iodo-Heterocycle | Organostannane | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Tributyl(thiophen-2-yl)stannane | PdCl₂(MeCN)₂ | DMF | 1-Benzyl-3-(thiophen-2-yl)-1H-indole-2-carbonitrile | 40 |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Tributyl(furan-2-yl)stannane | PdCl₂(MeCN)₂ | DMF | 1-Benzyl-3-(furan-2-yl)-1H-indole-2-carbonitrile | 35 |

Heck Reactions and Intramolecular Cyclizations

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene in the presence of a base. acs.org When applied to this compound, the Heck reaction can be used to introduce alkenyl substituents at the C2-position.

Of particular synthetic interest is the intramolecular Heck reaction, where the alkene functionality is present in the same molecule, typically attached to the indole nitrogen. This strategy allows for the construction of fused-ring systems, such as γ-carbolinones from the corresponding N-allyl-2-iodo-1H-indole-3-carboxamides. organic-chemistry.org The regioselectivity of the cyclization (exo- or endo-cyclization) is an important consideration in these reactions. researchgate.net

| Substrate | Catalyst System | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 2-Iodo-1H-indole-3-carboxylic acid allyl-amide | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DMF | γ-Carbolinone | Not specified |

| 3-Aryl(tosylamino)methyl-2-bromoindoles | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DMF | Benzo researchgate.netmdpi.comisothiazolo[2,3-a]indole 5,5-dioxides | Good |

Alternative Transition-Metal-Catalyzed Cross-Couplings

Beyond the more common cross-coupling reactions, the C2-iodo group of this compound can participate in a range of other transition-metal-catalyzed transformations. These include:

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance. nih.gov

Hiyama Coupling: This involves the coupling of an organosilane with an organohalide, catalyzed by palladium. The reaction is activated by a fluoride (B91410) source, such as TBAF. nih.gov

Ullmann Coupling: A copper-catalyzed reaction that can be used for the formation of C-C, C-N, and C-O bonds. The classic Ullmann reaction refers to the synthesis of biaryls, while Ullmann-type reactions encompass a broader range of nucleophilic aromatic substitutions. organic-chemistry.org

Buchwald-Hartwig Amination: A palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. This is a powerful tool for the synthesis of N-arylindoles. wikipedia.org

These alternative methods expand the synthetic utility of this compound, allowing for the introduction of a wider array of substituents and the construction of diverse molecular architectures.

Reactions Involving the Ester Functionality

The methyl ester group at the C3-position of this compound offers another handle for chemical modification. Common transformations of this ester group include hydrolysis, reduction, and amidation.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH or KOH in aqueous methanol) or acidic conditions. The resulting 2-iodo-1H-indole-3-carboxylic acid is a key intermediate for further derivatization, such as amide bond formation.

Reduction: The ester can be reduced to the corresponding primary alcohol, (2-iodo-1H-indol-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as THF.

Amidation: The ester can be converted directly to an amide by heating with an amine, often at high temperatures. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HBTU, HATU) to form the corresponding amide. This two-step process is generally more efficient and proceeds under milder conditions. organic-chemistry.org

These transformations of the ester group are often performed in conjunction with or subsequent to cross-coupling reactions at the C2-position, allowing for the synthesis of a wide variety of disubstituted indole derivatives.

Ester Hydrolysis to Carboxylic Acid Derivatives

The ester functionality at the C3 position of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-iodo-1H-indole-3-carboxylic acid. This transformation is typically achieved under basic conditions, for instance, by treatment with an aqueous solution of an alkali metal hydroxide (B78521) such as sodium hydroxide or potassium hydroxide, followed by acidic workup. The resulting carboxylic acid is a key intermediate for further functionalization, such as amidation reactions to form various carboxamides. While direct literature on the hydrolysis of this compound is not abundant, the hydrolysis of similar indole-2- and -3-carboxylates is a well-established and routine transformation in indole chemistry. For example, the hydrolysis of ethyl 1-benzyl-1H-indole-2-carboxylate to 1-benzyl-1H-indole-2-carboxylic acid is achieved in high yield using aqueous potassium hydroxide.

| Reactant | Reagents | Product | Yield |

| Ethyl 1-benzyl-1H-indole-2-carboxylate | aq. KOH, Acetone, Reflux | 1-Benzyl-1H-indole-2-carboxylic acid | High |

| Ethyl 1-allyl-1H-indole-2-carboxylate | aq. KOH, Acetone, Reflux | 1-Allyl-1H-indole-2-carboxylic acid | High |

Transesterification Reactions

Transesterification of the methyl ester in this compound allows for the introduction of different alkyl or aryl groups to the carboxylate function. This reaction is typically catalyzed by an acid or a base in the presence of an excess of the desired alcohol. For instance, treatment of ethyl indol-2-carboxylate with sodium methoxide (B1231860) in methanol (B129727) leads to the corresponding methyl ester, demonstrating the feasibility of this transformation on the indole scaffold. mdpi.com This method provides a straightforward route to a variety of ester derivatives, which can be useful for modifying the solubility and other physicochemical properties of the molecule.

| Starting Ester | Alcohol | Catalyst/Base | Product |

| Ethyl indol-2-carboxylate | Methanol | NaOMe | Methyl 1H-indole-2-carboxylate |

Amidation and Other Carboxyl Group Transformations

The carboxylate group of this compound can be converted into an amide moiety through direct reaction with an amine. This transformation often requires activation of the ester or its prior hydrolysis to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent. A direct amidation of the ester can sometimes be achieved by heating with an amine, often in the presence of a catalyst. The resulting 2-iodo-1H-indole-3-carboxamides are valuable precursors for the synthesis of more complex heterocyclic systems, such as β-carbolinones, through subsequent intramolecular reactions. For example, 2-iodo-1H-indole-3-carboxylic acid allylamides can undergo intramolecular Heck reactions to furnish β-carbolinone derivatives. nih.gov

Transformations at the Indole Nitrogen (N1) Position

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the indole ring in this compound is nucleophilic and can undergo alkylation and arylation reactions.

N-Alkylation is commonly achieved by treating the indole with an alkyl halide in the presence of a base. google.comyoutube.com Strong bases such as sodium hydride (NaH) are often employed to deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion, which then reacts with the alkylating agent. youtube.com Other bases like potassium hydroxide (KOH) and potassium carbonate (K2CO3) can also be utilized, sometimes in polar aprotic solvents like DMF or acetone. rsc.orgresearchgate.net Microwave-assisted N-alkylation has also been shown to be an efficient method. acs.org

N-Arylation of indoles, including those bearing ester functionalities, can be accomplished through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation. acs.orgdaneshyari.comnih.gov Palladium-catalyzed N-arylation using bulky, electron-rich phosphine (B1218219) ligands allows for the coupling of indoles with a wide range of aryl halides (iodides, bromides, and chlorides) and triflates. diva-portal.org Copper-catalyzed N-arylation, often employing ligands such as 1,2-diamines, provides a cost-effective alternative. acs.org

| Substrate | Reagent | Catalyst/Base | Product |

| Indole | Alkyl Halide | NaH, DMF/THF | N-Alkylindole |

| Indole | Aryl Halide | Pd2(dba)3, bulky phosphine ligand, NaOtBu | N-Arylindole |

| Indole | Aryl Halide | CuI, 1,2-diamine ligand, K3PO4 | N-Arylindole |

N-Protection and Deprotection Methodologies

To modulate the reactivity of the indole ring and to prevent side reactions during subsequent transformations, the indole nitrogen is often protected. Common protecting groups for indoles include the tert-butoxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group. thieme-connect.commdpi.org

N-Protection: The Boc group is typically introduced by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base like 4-(dimethylamino)pyridine (DMAP). The SEM group can be introduced using SEM-Cl and a base such as sodium hydride. thieme-connect.com The SEM group is particularly useful as it can direct regioselective lithiation at the C2 position. nih.gov

N-Deprotection: The Boc group is labile under acidic conditions and can be removed using trifluoroacetic acid (TFA) or hydrochloric acid. researchgate.net Alternatively, iodine has been reported as a mild catalyst for N-Boc deprotection. researchgate.netsemanticscholar.org The SEM group can be cleaved using fluoride ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions. nih.gov

| Protecting Group | Protection Reagents | Deprotection Reagents |

| Boc | Boc2O, DMAP | TFA, HCl, I2 |

| SEM | SEM-Cl, NaH | TBAF, aq. HCl |

Electrophilic and Nucleophilic Aromatic Substitutions on the Indole Ring System

The indole ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution . researchgate.net The preferred site of electrophilic attack on the indole nucleus is the C3 position. However, since this position is already substituted in this compound, electrophilic substitution would be directed to other positions on the ring. The presence of the electron-withdrawing carboxylate group at C3 would deactivate the pyrrole (B145914) ring towards electrophilic attack. The iodo group at C2 is a deactivating group but an ortho-, para-director. Therefore, electrophilic substitution is most likely to occur on the benzene (B151609) ring, at the C5 or C7 positions, depending on the reaction conditions and the nature of the electrophile. nih.govrsc.org

Nucleophilic aromatic substitution (SNAr) on the indole ring is less common due to its electron-rich nature. However, SNAr can occur if the indole ring is substituted with strong electron-withdrawing groups. nih.govdiva-portal.orgchemistrycongresses.chyoutube.com In the case of this compound, the presence of the iodo group at C2 and the carboxylate at C3 makes the pyrrole ring somewhat electron-deficient, potentially allowing for nucleophilic attack, although this reactivity is not extensively documented for this specific substrate. More commonly, the iodo substituent at the C2 position serves as a leaving group in transition-metal-catalyzed cross-coupling reactions, which can be considered a formal nucleophilic substitution at an sp2-hybridized carbon.

Rearrangement Reactions and Skeletal Transformations

The indole framework, while generally stable, can be induced to undergo rearrangement and skeletal transformations under specific reaction conditions, leading to the formation of novel heterocyclic systems. In the case of this compound, its reactivity has been harnessed in palladium-catalyzed intramolecular annulations to construct complex polycyclic structures. These transformations represent a significant alteration of the original indole skeleton through the formation of new fused ring systems.

A notable example of such a skeletal transformation is the palladium-catalyzed intramolecular annulation of an N-tethered alkyne derivative of this compound. Research conducted by Zhang and Larock has demonstrated that by introducing a phenylpentynyl tether to the indole nitrogen, a subsequent intramolecular cyclization can be efficiently promoted. acs.orgmdpi.comacs.orgresearchgate.netacs.orgresearchgate.net

This reaction proceeds via an oxidative addition of the palladium(0) catalyst to the carbon-iodine bond at the C2 position of the indole ring. This is followed by the intramolecular insertion of the tethered alkyne, leading to the formation of a new six-membered ring. Subsequent reductive elimination regenerates the palladium(0) catalyst and yields the final fused polycyclic product. This process effectively transforms the indole scaffold into a more complex, annulated heterocycle.

The specific substrate utilized in this transformation is Methyl 1-(5-phenyl-4-pentynyl)-2-iodo-1H-indole-3-carboxylate. The reaction conditions and the resulting product are detailed in the table below.

| Starting Material | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 1-(5-phenyl-4-pentynyl)-2-iodo-1H-indole-3-carboxylate | 5 mol % Pd(OAc)₂, 10 mol % PPh₃, 2 equiv. Na₂CO₃, DMF, 100 °C, 24 h | Methyl 6,7-dihydro-12-phenyl-5H-indolo[2,1-a]isoquinoline-11-carboxylate | 65% | acs.orgmdpi.comacs.orgresearchgate.netacs.orgresearchgate.net |

This intramolecular annulation serves as a powerful synthetic tool for the construction of complex heterocyclic frameworks from readily accessible indole precursors. The transformation significantly alters the indole skeleton by creating new carbon-carbon bonds and a fused ring system, thereby exemplifying a key skeletal transformation of this compound derivatives.

Applications in Advanced Organic Synthesis

Utilization as a Key Intermediate in Total Synthesis of Complex Molecules

The unique structural and electronic properties of methyl 2-iodo-1H-indole-3-carboxylate make it a sought-after precursor in the total synthesis of intricate molecular targets. The C2-iodo group serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the assembly of complex scaffolds.

This compound is a key precursor for the synthesis of β- and γ-carbolinone skeletons, which are core structures in many biologically active alkaloids. A significant strategy involves the intramolecular Heck reaction. researchgate.net In this approach, the parent 2-iodo-1H-indole-3-carboxylic acid, derived from its methyl ester, is coupled with various allylamines to form N-allyl amides. These intermediates then undergo a palladium-catalyzed intramolecular cyclization to yield the respective carbolinone derivatives. researchgate.net

For example, the synthesis of γ-carbolinones is achieved from 2-iodo-1H-indole-3-carboxylic acid allyl-amides. researchgate.net This transformation highlights the utility of the 2-iodo substituent as a crucial anchor point for the palladium-catalyzed ring closure.

| Starting Material Precursor | Reaction Type | Product Skeleton | Catalyst System | Ref. |

| 2-Iodo-1H-indole-3-carboxylic acid allyl-amides | Intramolecular Heck Reaction | γ-Carbolinones | PdCl₂(CH₃CN)₂ | researchgate.net |

| Amino-tethered 2-iodoindoles | Intramolecular Enolate Arylation | Tetrahydro γ-carbolines | Palladium Catalyst | nih.gov |

| 3-Iodo-1H-indole-2-carboxylic acid allyl-amides | Intramolecular Heck Reaction | β-Carbolinones | PdCl₂(CH₃CN)₂ | researchgate.net |

Furthermore, the palladium-catalyzed intramolecular α-arylation of carbonyl compounds provides another pathway to these structures. nih.gov This method uses amino-tethered 2-iodoindoles to construct various substituted tetrahydro-β- and γ-carbolines, demonstrating the versatility of the 2-iodoindole core in synthesizing these important nitrogen-containing heterocycles. nih.gov

The indole (B1671886) ring is a fundamental component of numerous alkaloids and natural products. researchgate.netrsc.orgmdpi.com The functionalization of the indole core is a critical step in the synthesis of these complex molecules. This compound provides an excellent starting point for such functionalization, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. nih.gov

The C2-iodo group allows for the introduction of various aryl, alkyl, and vinyl groups, which are essential for building the complex carbon skeletons of indole alkaloids. For instance, the synthesis of bis-indole alkaloids has been achieved using 3-iodo-indole intermediates in coupling reactions, showcasing the power of this approach to link multiple indole units or attach complex side chains. rsc.org While direct total synthesis examples starting from this compound are specific to particular target molecules, the principle is well-established in syntheses that utilize 2-iodoaniline (B362364) derivatives as precursors for indole alkaloids. The reactivity of the C-I bond is exploited to form key bonds that define the alkaloid's final structure.

Role in Building Fused and Polycyclic Heterocyclic Systems

The construction of fused and polycyclic systems containing an indole moiety is of great interest due to the prevalence of such structures in pharmacologically active compounds. This compound is an ideal substrate for creating these complex architectures, primarily through intramolecular cyclization reactions.

A powerful strategy involves iterative cycles of palladium-catalyzed Sonogashira coupling followed by iodocyclization. nih.gov In this method, the 2-iodoindole can be coupled with a terminal alkyne bearing a nucleophilic group. The resulting product can then undergo an electrophilic iodocyclization to form a new fused ring, with the newly introduced iodine atom serving as a handle for further coupling reactions. This iterative process allows for the rapid assembly of complex polyheterocyclic compounds. nih.gov

Metal-free iodine-mediated intramolecular C2 amidation of indoles has also been developed to afford various indole-fused tetracyclic compounds. rsc.org Other methods include intramolecular N/O-nucleophilic cyclizations of 2-aryl indoles, which provide convenient access to fused indolines and related polycyclic systems under mild conditions. nih.govnih.gov These reactions often exploit the reactivity of the C2 position, for which an iodo-substituent is an excellent precursor or activating group for the necessary bond formations.

| Reaction Strategy | Key Transformation | Resulting Structure | Ref. |

| Sonogashira Coupling & Iodocyclization | Iterative C-C bond formation and ring closure | Linked and Fused Polyheterocycles | nih.gov |

| Iodine-Mediated Cyclization | Intramolecular C2-amidation | Indole Fused Tetracycles | rsc.org |

| N/O-Nucleophilic Cyclization | Intramolecular attack on the indole ring | Fused Indolines | nih.govnih.gov |

Development of Chiral Indole-Based Compounds through Asymmetric Synthesis

The synthesis of enantiomerically pure indole derivatives is a significant goal in medicinal chemistry, as the stereochemistry of a molecule is often crucial to its biological activity. nih.gov While specific examples detailing the direct use of this compound in asymmetric catalysis are not extensively documented, its structure is highly amenable to established methods for creating chiral indole-based compounds.

Catalytic asymmetric approaches are frequently used to generate chiral indole derivatives. mdpi.com One of the most powerful methods is the catalytic asymmetric Friedel-Crafts reaction, which introduces a chiral substituent at the C3 position of the indole. nih.gov Although the target molecule is substituted at C2 and C3, subsequent transformations can be envisioned where chirality is introduced.

More directly, the C2-iodo group can participate in asymmetric cross-coupling reactions. By employing a palladium catalyst with a chiral phosphine (B1218219) ligand, it is possible to perform asymmetric Suzuki, Heck, or Sonogashira reactions. Such reactions could create a new stereocenter adjacent to the indole ring or even generate axial chirality in the case of biaryl synthesis. The development of asymmetric organocatalysis also offers pathways to chiral indole-containing structures, such as bis(1H-indole-3-yl)-piperidine-2-carboxylates, from indole precursors. rsc.orghelsinki.fi The functional handles on this compound, namely the ester and the iodo group, provide opportunities for derivatization and subsequent participation in such enantioselective transformations to build complex chiral molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like Methyl 2-iodo-1H-indole-3-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of an indole (B1671886) derivative provides characteristic signals for the aromatic protons on the indole ring, the N-H proton, and the methyl ester group. tetratek.com.tr The chemical shifts (δ) of the protons are influenced by their electronic environment. For instance, the protons on the benzene (B151609) portion of the indole ring typically appear in the aromatic region (around 7.0-8.0 ppm). The proton at the C2 position, if present, would show a distinct chemical shift. The N-H proton of the indole ring often appears as a broad singlet at a downfield chemical shift. The methyl protons of the ester group characteristically resonate as a sharp singlet further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. unina.it The spectrum will display distinct signals for each unique carbon atom. The carbonyl carbon of the methyl ester group is typically observed at a significant downfield shift (around 160-170 ppm). The carbon atoms of the indole ring appear in the aromatic region, with their specific chemical shifts influenced by the substituents. The carbon atom bonded to the iodine (C2) will exhibit a chemical shift that is characteristic of a carbon-iodine bond. The methyl carbon of the ester group will be found at a much higher field. Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups. tetratek.com.tr

Interactive Table: Representative NMR Data for Indole Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole N-H | Broad singlet, downfield | - |

| Aromatic C-H | 7.0 - 8.0 | 110 - 140 |

| Ester -OCH₃ | Singlet, upfield | ~50 |

Note: Specific chemical shifts for this compound would require experimental data.

Mass Spectrometry (MS) Techniques, Including High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the exact molecular formula. unina.it

In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₁₀H₈INO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The presence of iodine, with its characteristic isotopic pattern, can further aid in identification.

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition with a high degree of confidence. unina.it This is critical to distinguish between compounds with the same nominal mass but different elemental formulas.

Interactive Table: Expected Mass Spectrometry Data for C₁₀H₈INO₂

| Ion | Calculated m/z (Exact Mass) |

|---|---|

| [M+H]⁺ | 301.9678 |

Note: These values are calculated based on the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹, characteristic of the indole N-H bond.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group of the methyl ester. researchgate.net

C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region, corresponding to the C-O single bond of the ester.

Aromatic C-H and C=C Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively, confirming the presence of the aromatic indole ring.

Interactive Table: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Approximate Frequency (cm⁻¹) |

|---|---|---|

| Indole N-H | N-H Stretch | 3300-3500 |

| Ester Carbonyl | C=O Stretch | 1700-1725 |

| Ester C-O | C-O Stretch | 1200-1300 |

| Aromatic | C-H Stretch | 3000-3100 |

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, Flash Chromatography)

Chromatographic techniques are fundamental for the purification and analysis of this compound.

Flash Chromatography: This is a common and efficient method for the purification of the compound on a preparative scale. unina.itbeilstein-journals.org By using a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase (a solvent or mixture of solvents), components of a mixture are separated based on their differential adsorption and elution. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and versatile analytical technique used to assess the purity of the synthesized compound and to isolate it in smaller quantities. arkat-usa.org It utilizes a high-pressure pump to pass the solvent through a column packed with a stationary phase, providing high-resolution separations. Purity can be accurately determined by analyzing the resulting chromatogram. researchgate.net

Theoretical and Computational Studies on Methyl 2 Iodo 1h Indole 3 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For indole (B1671886) derivatives, DFT calculations provide valuable information about their stability, reactivity, and spectroscopic properties. rsc.orgbohrium.com Studies on closely related indol-3-carboxylates and other substituted indoles have established reliable methodologies for these analyses. researchgate.net

The electronic character of Methyl 2-iodo-1H-indole-3-carboxylate is determined by the interplay of the indole ring system, the electron-withdrawing methyl carboxylate group at the C3 position, and the iodine atom at the C2 position. DFT calculations can precisely map the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack through the analysis of the Molecular Electrostatic Potential (MEP). bohrium.com In similar indole structures, the region around the pyrrolic nitrogen and specific carbons on the benzene (B151609) ring typically show negative potential, indicating susceptibility to electrophilic attack, while the area around the N-H proton is positive. bohrium.com

Frontier Molecular Orbital (FMO) theory is a key component of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. bohrium.comresearchgate.net For substituted indoles, DFT calculations have been used to determine these values and correlate them with experimental observations like oxidation potentials. rsc.org The presence of the iodine atom, an electron-withdrawing but polarizable substituent, and the methyl carboxylate group is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted indole.

Table 1: Representative Calculated Electronic Properties of Indole Derivatives Using DFT This table presents illustrative data from related compounds to approximate the expected values for this compound.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |

| Methyl 2-(1H-indol-3-yl)-2-oxoacetate | DFT (Gaussian 09) | - | - | 4.41 | bohrium.com |

| Indole | PBE0(SAOP)/et-pVQZ | -8.02 (VIE) | - | - | nih.gov |

| 5-substituted Indoles | DFT (DMol³) | Varies | Varies | Varies | rsc.org |

| Indol-3-carboxylate derivatives | DFT/6-311G** | ~ -6.2 | ~ -1.4 | ~ 4.8 | researchgate.net |

Note: The exact values for this compound would require specific calculations, but trends from these related structures provide a strong predictive framework.

Mechanistic Studies of Synthetic Transformations Using Computational Models

Computational modeling is instrumental in elucidating the mechanisms of complex organic reactions. For this compound, the C2-iodo group is a prime site for synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Stille, and Negishi couplings. chemistryjournals.netchemistryjournals.netwildlife-biodiversity.com

DFT calculations are widely used to map the potential energy surfaces of these catalytic cycles. chemistryjournals.net A typical palladium-catalyzed cross-coupling reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the indole derivative. This is often the rate-determining step. rsc.org Computational studies can model the transition state of this step, providing its geometry and activation energy.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) center, replacing the iodide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

Beyond cross-coupling, computational models can investigate other potential reactions. For example, the reactivity of the indole core itself in electrophilic substitution or cycloaddition reactions can be modeled. researchgate.netresearchgate.net Studies on related indolynes have shown that distortion energies, calculated via DFT, can successfully predict the regioselectivity of nucleophilic additions to these highly reactive intermediates. nih.gov Such models provide a predictive framework for designing new reactions and understanding unexpected outcomes.

Conformation Analysis and Conformational Landscapes

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. For this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the C3 of the indole ring to the carbonyl carbon of the methyl carboxylate group.

Computational methods, particularly DFT, can be used to explore the conformational landscape by calculating the potential energy as a function of specific dihedral angles. A study on 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, for example, used DFT and Intrinsic Reaction Coordinate (IRC) calculations to map the rotational barrier about the S-N bond, finding it to be in the range of 2.5–5.5 kcal/mol. mdpi.com A similar approach can be applied to the C(indole)-C(ester) bond in this compound to identify the most stable conformers and the energy barriers separating them.

The most stable conformer is likely to be planar, or nearly so, to maximize conjugation between the indole ring and the carboxylate group. There are two likely planar conformers: one where the carbonyl oxygen is oriented towards the C2-iodo substituent (syn), and one where it is oriented away, towards the C4-H bond (anti). The relative energies of these conformers will be influenced by steric interactions and electrostatic effects. X-ray crystallography and DFT calculations on related substituted indoles have shown that the dihedral angles between different parts of the molecule can be accurately determined and rationalized. mdpi.commdpi.com

Table 2: Representative Dihedral Angles in Substituted Indoles from Experimental and Computational Studies

| Compound | Groups Defining Dihedral Angle | Dihedral Angle (°) | Method | Reference |

| 1-(Phenylsulfonyl)-3-cyano-indole | Indole plane vs. Phenylsulfonyl plane | 85.4 | X-ray | mdpi.com |

| 1-(Phenylsulfonyl)-2-cyano-indole | Indole plane vs. Phenylsulfonyl plane | 87.2 | X-ray | mdpi.com |

| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde | Indole plane vs. Benzene ring | 79.08 and 72.83 | X-ray | mdpi.com |

These studies highlight the non-planar arrangements that can be adopted in substituted indoles, driven by the steric and electronic demands of the substituents. For this compound, while the ester group may prefer planarity, intermolecular interactions in a crystal lattice or solvent effects could favor non-planar conformations.

Quantitative Structure–Activity Relationship (QSAR) Modeling (restricted to chemical/synthetic properties, not biological)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property. mdpi.com While most commonly applied to biological activity, the same principles can be used to create Quantitative Structure-Property Relationship (QSPR) models for chemical or synthetic properties. mdpi.comjocpr.com Examples of such properties include physicochemical parameters like the octanol-water partition coefficient (logP) or reactivity in a specific chemical transformation. jocpr.comjocpr.com

For a series of substituted 2-iodoindoles, a QSAR/QSPR model could be developed to predict their reactivity in a synthetic context, such as the yield or rate of a Suzuki-Miyaura cross-coupling reaction. The process would involve several steps:

Data Set Assembly: A series of diverse 2-iodoindole derivatives would be synthesized, and their reaction yields or rates under standardized conditions would be measured.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or molecular descriptors, would be calculated. These can be categorized as:

Electronic: Calculated charges, dipole moments, HOMO/LUMO energies. researchgate.net

Steric: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).

Topological: Indices that describe molecular branching and connectivity.

Hydrophobicity: Parameters like logP. jocpr.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking the descriptors (independent variables) to the measured property (dependent variable). researchgate.netsciepub.com

Model Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model training). mdpi.comnih.gov

For example, a hypothetical QSPR model for the yield of a cross-coupling reaction with this compound and its derivatives might take the form:

Yield (%) = c₀ + c₁(E_LUMO) + c₂(Steric_Parameter) + c₃*(Charge_at_C2)

Such a model, once validated, could predict the synthetic viability for new, unsynthesized indole derivatives and offer insights into the electronic and steric factors that govern the reaction's success. While QSAR studies on indoles have predominantly focused on biological endpoints, the methodology is fully applicable to understanding and predicting chemical properties and synthetic outcomes. researchgate.netresearchgate.net

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern organic chemistry. Future research concerning Methyl 2-iodo-1H-indole-3-carboxylate will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Key areas of exploration will include:

Electrochemical Synthesis: Electrochemically generated N-radicals have shown promise in constructing N-heterocycles. rsc.org Future work could explore the direct electrochemical iodination of indole-3-carboxylate (B1236618) precursors or electrocatalytic cyclization reactions that form the indole (B1671886) ring and introduce the iodine atom in a single, oxidant-free step. rsc.org This approach aligns with green chemistry principles by minimizing the use of chemical oxidants. rsc.org

Palladium-Catalyzed Cycloisomerization: Scalable and practical syntheses of functionalized indoles can be achieved via Pd-catalyzed cycloisomerization of o-allylanilines using oxygen as the terminal oxidant. organic-chemistry.org Adapting this methodology to precursors of this compound could provide a more atom-economical and sustainable route that avoids hazardous oxidants and high-boiling point solvents. organic-chemistry.org

Development of New Catalytic Systems for Derivatization

The C2-iodo bond is a prime site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. The future in this domain lies in the development of more robust, efficient, and versatile catalytic systems.

| Catalyst Type | Potential Advancements | Target Reactions |

| Palladium | Development of novel phosphine (B1218219) ligands (e.g., X-Phos) for improved activity and stability. organic-chemistry.org Creation of recyclable palladium nanocluster catalysts. rsc.org | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Cacchi reactions for C-C, C-N, and C-O bond formation. mdpi.comnih.gov |

| Copper | Exploration of new ligands (e.g., Johnphos) for Ullmann-type C-N bond formation and cross-dehydrogenative couplings. organic-chemistry.org Designing systems for tandem reactions that merge different copper catalysis modes. organic-chemistry.orgnih.gov | Chan-Lam N-arylation, C-H activation, and coupling with 1,3-azoles. nih.govnih.gov |

| Photoredox | Use of gold-based photocatalysts for generating carbon-centered radicals under mild conditions. acs.orgcapes.gov.br Development of metal-free photoredox platforms using organic dyes (e.g., Eosin Y) for C-H functionalization. sci-hub.seacs.org | Radical cyclizations and direct C-H arylation of the indole ring. acs.orgacs.org |

| Iridium | Application of iridium catalysts for tandem dehydrogenation and C-H/N-H functionalization to introduce alkyl groups. organic-chemistry.org | Regioselective C3-alkylation and N-alkylation of the indole core. organic-chemistry.org |

Future catalytic systems will aim for lower catalyst loadings, broader substrate scope, higher functional group tolerance, and the ability to perform reactions under milder, more sustainable conditions, such as using atmospheric oxygen as the oxidant. nih.gov

Expanding the Scope of Transformations and Applications

This compound serves as a versatile platform for synthesizing a diverse array of more complex molecules. Future research will focus on expanding the types of chemical transformations it can undergo and exploring novel applications for its derivatives.

The C2-iodo group is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Medicinal Chemistry: The indole scaffold is a "privileged structure" found in numerous pharmaceuticals. nih.govmdpi.com Future work will involve using this compound to synthesize libraries of novel compounds for screening against various biological targets, including cancer, infectious diseases, and neurodegenerative disorders. mdpi.com For instance, derivatives could be designed as antimicrobial agents that target bacterial membranes or as precursors to potent anticancer agents like Indomethacin. mdpi.comnih.gov

Organic Materials: Functionalized indoles with donor-acceptor (D-π-A) architectures exhibit interesting photophysical properties. mdpi.com By strategically coupling electron-donating or -withdrawing groups at the C2-position, new materials for organic electronics, such as n-type materials for optoelectronic devices, could be developed. ias.ac.in The synthesis of π-expanded indoloindolizines from indole precursors highlights a pathway toward stable and tunable polycyclic aromatic compounds for organic optoelectronics. chemrxiv.org

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and efficiency. The synthesis and derivatization of indole compounds are well-suited for this technological shift.

Flow Chemistry: Continuous flow processes can enable reactions to be performed at high temperatures and pressures safely, often leading to dramatically reduced reaction times and increased productivity compared to batch methods. mdpi.com Methodologies like the Fischer indole synthesis and Hemetsberger–Knittel synthesis have already been successfully adapted to flow systems. mdpi.com Future research will focus on developing multi-step, sequential flow processes for the synthesis and subsequent derivatization of this compound, potentially integrating purification steps for a fully continuous process. uc.pt The use of gas modules for reactions involving toxic gases like carbon monoxide in flow can also enhance safety and efficiency. galchimia.com

Automated Synthesis: Automated platforms are becoming increasingly crucial for accelerating the drug discovery process. nih.gov These systems can perform a large variety of synthetic processes and are ideal for creating large libraries of compounds for high-throughput screening. researchgate.netnih.gov The future will see the integration of this compound into automated synthesis workflows. Using pre-filled reagent cartridges for common reactions like Suzuki couplings or amide formations, these platforms can rapidly generate diverse arrays of indole derivatives, accelerating the identification of new lead compounds. nih.govsigmaaldrich.com

Computational Design of Indole-Based Building Blocks for Materials Science or Advanced Chemical Research

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and guiding synthetic efforts. chemrxiv.orgrsc.org This predictive power is invaluable for designing novel indole-based materials and understanding their reactivity.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Materials Science | HOMO-LUMO energy gaps, electronic excitation transitions, and nonlinear optical (NLO) properties to design molecules for optoelectronics. researchgate.netmdpi.com |

| Time-Dependent DFT (TD-DFT) | Photophysics & Spectroscopy | UV-visible absorption spectra, intramolecular charge transfer (ICT), and fluorescence properties for designing fluorescent probes and sensors. mdpi.comresearchgate.net |

| Molecular Orbital Calculations | Reactivity Prediction | Spin density distribution in radical cations to predict outcomes of oxidation and coupling reactions. rsc.org Frontier Molecular Orbital (FMO) analysis to estimate global reactivity parameters. researchgate.net |

Future research will leverage these computational tools to:

Design Novel Materials: Computationally screen virtual libraries of derivatives of this compound to identify candidates with optimal electronic properties for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. chemrxiv.orgacs.org

Predict Reaction Outcomes: Use DFT to model reaction mechanisms and transition states for novel catalytic transformations, thereby accelerating the development of new synthetic methods. asianpubs.orgresearchgate.net

Understand Structure-Property Relationships: Systematically study the effects of different substituents at the C2 position on the ground and excited state properties of the indole core, providing fundamental insights for rational molecular design. nih.govresearchgate.net

By combining predictive computational modeling with advanced synthetic techniques, the full potential of this compound as a key building block for the next generation of functional molecules and materials can be realized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 2-iodo-1H-indole-3-carboxylate?

- Methodology : The compound can be synthesized via iodination of methyl indole-3-carboxylate derivatives. A reflux-based approach using acetic acid as a solvent and sodium acetate as a catalyst is commonly employed for similar indole derivatives (e.g., synthesis of 3-formyl-1H-indole-2-carboxylate in and ). Key steps include:

- Refluxing the precursor (e.g., 3-formyl-1H-indole-2-carboxylate) with iodinating agents (e.g., N-iodosuccinimide) at 80–100°C for 3–5 hours.

- Purification via recrystallization from a DMF/acetic acid mixture to isolate the product.

Q. How can the crystal structure of this compound be resolved and validated?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXS (direct methods) or SHELXD (dual-space algorithms) for phase determination .

- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for heavy atoms like iodine.

- Validation : Use ORTEP-3 for graphical representation to assess bond lengths, angles, and thermal ellipsoid accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Preventive Measures :

- Personal protective equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact (H313/H333 hazard codes) .

- Ventilation: Use fume hoods to prevent inhalation of volatile byproducts.

Advanced Research Questions

Q. How can this compound serve as a precursor in synthesizing bioactive indole derivatives?

- Methodology :

- Cross-Coupling Reactions : Utilize palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 2-iodo position. Example: React with phenylboronic acid under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃ .

- ADC Linker Development : Functionalize the carboxylate group to create antibody-drug conjugates (ADCs). For instance, hydrolyze the methyl ester to a carboxylic acid for amide bond formation with antibodies .

- Analytical Validation : Monitor reaction progress via LC-MS and confirm regioselectivity using NOESY NMR .

Q. How can researchers address contradictions in crystallographic data refinement for halogenated indoles?

- Troubleshooting :

- Disordered Iodine Atoms : Apply PART instructions in SHELXL to model partial occupancy or split positions .

- Thermal Motion Artifacts : Use restraints (e.g., SIMU/DELU) to stabilize anisotropic displacement parameters for iodine.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. What strategies optimize the reactivity of this compound in nucleophilic substitution reactions?

- Experimental Design :

- Activation : Enhance electrophilicity at the 2-position by coordinating iodine with Lewis acids (e.g., CuI) in DMF .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve reaction rates for SNAr mechanisms.

- Case Study : Reaction with methyl lithium (MeLi) in THF at −78°C yields methylated derivatives, but competing deprotonation at the indole NH may require protecting groups (e.g., SEM chloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.